4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl]piperidine hydrochloride
CAS No.: 2304634-02-2
Cat. No.: VC4589077
Molecular Formula: C17H27BClNO4S
Molecular Weight: 387.73
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2304634-02-2 |
|---|---|
| Molecular Formula | C17H27BClNO4S |
| Molecular Weight | 387.73 |
| IUPAC Name | 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpiperidine;hydrochloride |
| Standard InChI | InChI=1S/C17H26BNO4S.ClH/c1-16(2)17(3,4)23-18(22-16)13-5-7-14(8-6-13)24(20,21)15-9-11-19-12-10-15;/h5-8,15,19H,9-12H2,1-4H3;1H |
| Standard InChI Key | KENNGXOYTBZOOX-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)C3CCNCC3.Cl |
Introduction
Structural and Molecular Characteristics
Molecular Composition
The compound’s molecular formula, C₁₇H₂₇BClNO₄S, reflects the integration of a boronic ester group (tetramethyl-1,3,2-dioxaborolane), a sulfonamide-linked piperidine ring, and a hydrochloride counterion. Its molecular weight of 387.73 g/mol underscores the density of functional groups within the structure .
Table 1: Key Molecular Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 2304634-02-2 |
| IUPAC Name | 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpiperidine hydrochloride |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)C3CCNCC3.Cl |
| InChIKey | KENNGXOYTBZOOX-UHFFFAOYSA-N |
| PubChem CID | 86811263 |
The tetramethyl-1,3,2-dioxaborolane moiety enhances the compound’s stability by protecting the boronic acid group from undesired hydrolysis, a common challenge in Suzuki-Miyaura couplings. The piperidine sulfonamide group introduces steric and electronic effects that modulate reactivity in cross-coupling reactions, while the hydrochloride salt improves solubility in polar solvents .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl]piperidine hydrochloride involves sequential functionalization steps:
-
Boronic Ester Formation: Reaction of 4-bromophenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions yields the tetramethyl-1,3,2-dioxaborolane-protected intermediate.
-
Sulfonylation: Treatment of the boronic ester with chlorosulfonic acid introduces the sulfonyl chloride group, which subsequently reacts with piperidine to form the sulfonamide linkage .
-
Salt Formation: Protonation with hydrochloric acid generates the hydrochloride salt, enhancing crystallinity and storage stability .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Boronation | Pinacol, BF₃·OEt₂, CH₂Cl₂, 0°C→RT | 85–90 |
| Sulfonylation | ClSO₃H, DCM, 0°C; Piperidine, Et₃N | 70–75 |
| Salt Formation | HCl (gas), Et₂O | >95 |
Purification and Characterization
Purification typically employs column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures. Purity assessments via HPLC-MS show >98% homogeneity, with residual solvents (e.g., DCM, EtOAc) below ICH Q3C limits .
Reactivity and Applications
Suzuki-Miyaura Cross-Coupling
The compound serves as a versatile boron reagent in palladium-catalyzed couplings. Its sterically shielded boronic ester group minimizes protodeboronation, enabling efficient aryl-aryl bond formation under mild conditions. For example, coupling with 4-bromoacetophenone using Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O affords biaryl products in 82–88% yield .
Comparative Analysis with Related Boronic Esters
Structural Analogues
Comparative studies with 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine hydrochloride (CAS 2724208-31-3) reveal that the sulfonamide group in the target compound enhances electrophilicity at the boron center, accelerating transmetalation in cross-couplings . Conversely, analogues lacking the sulfonyl group exhibit reduced stability in protic solvents .
Future Research Directions
-
Solubility Optimization: Systematic studies on co-solvent systems to improve aqueous compatibility.
-
Catalyst Development: Design of Pd-NHC complexes tailored for sterically hindered boronic esters.
-
Biological Screening: Evaluation of antimicrobial and anticancer activity leveraging the sulfonamide pharmacophore.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume